![molecular formula C18H27NO6 B12337937 2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI) is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
The synthesis of 2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione involves several steps, including the formation of the dioxacycloundecino ring and the introduction of the pyrrolizine moiety. The reaction conditions typically require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and others depending on the specific application.
類似化合物との比較
Similar compounds include other dioxacycloundecino derivatives and pyrrolizine-based molecules. What sets 2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione apart is its unique combination of functional groups and its specific stereochemistry, which can result in distinct biological and chemical properties.
特性
分子式 |
C18H27NO6 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
(1R,6R,16R)-6-ethyl-5,6-dihydroxy-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C18H27NO6/c1-4-18(23)15(20)13(10(2)3)16(21)25-12-6-8-19-7-5-11(14(12)19)9-24-17(18)22/h5,10,12-15,20,23H,4,6-9H2,1-3H3/t12-,13?,14-,15?,18-/m1/s1 |
InChIキー |
PHBXHCOARFTKGZ-VFHBISTISA-N |
異性体SMILES |
CC[C@]1(C(C(C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC1=O)C(C)C)O)O |
正規SMILES |
CCC1(C(C(C(=O)OC2CCN3C2C(=CC3)COC1=O)C(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


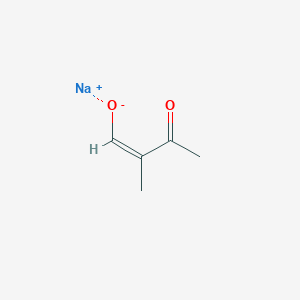

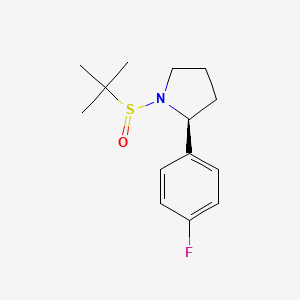
![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)
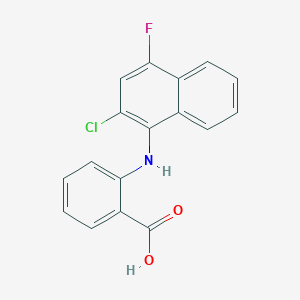
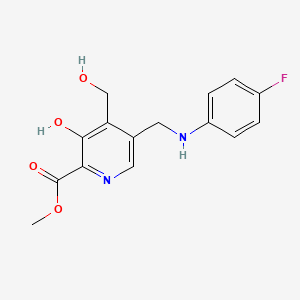
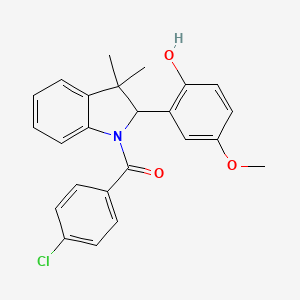
![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester](/img/structure/B12337882.png)
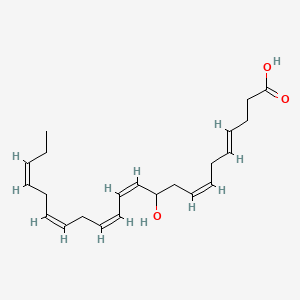
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)
![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)
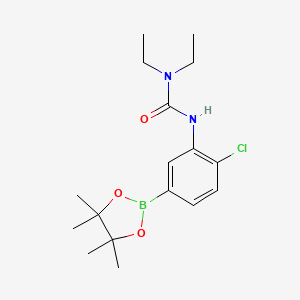
![Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate](/img/structure/B12337938.png)
